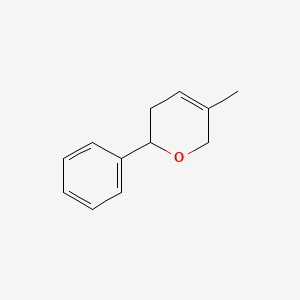
2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl- is a heterocyclic compound that belongs to the class of dihydropyrans It features a six-membered ring containing one oxygen atom and five carbon atoms, with a phenyl group and a methyl group attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of phenylacetaldehyde with 3-methyl-2-buten-1-ol in the presence of an acid catalyst can yield the desired dihydropyran compound .
Industrial Production Methods
Industrial production of 2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyranones, tetrahydropyrans, and various substituted pyran derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran with similar structural features but different substitution patterns.
5,6-Dihydro-2H-pyran-2-one: A related compound with a carbonyl group, exhibiting different reactivity and applications.
2H-Chromene: A fused aromatic derivative with distinct chemical and biological properties.
Uniqueness
Its phenyl and methyl groups contribute to its stability and versatility in various chemical transformations .
Eigenschaften
CAS-Nummer |
141412-52-4 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C12H14O/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
InChI-Schlüssel |
FAPUUDBQQYSDTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(OC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


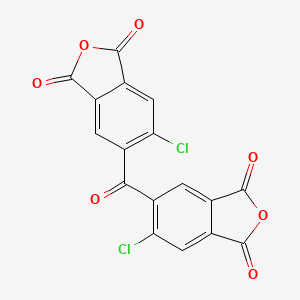
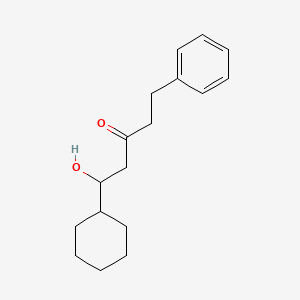
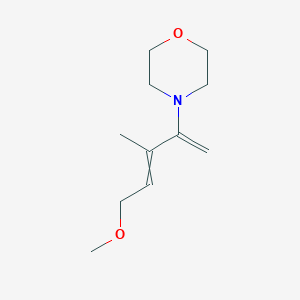
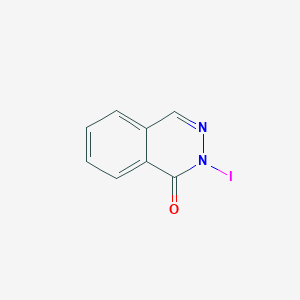
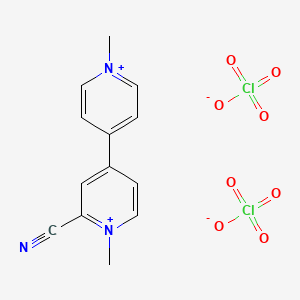
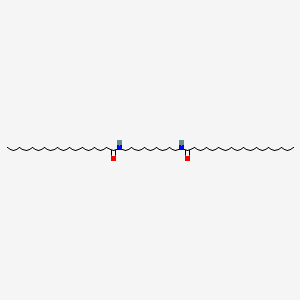
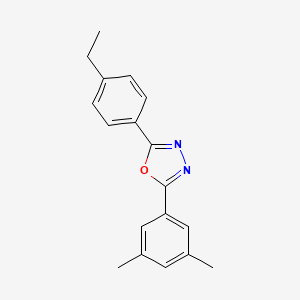

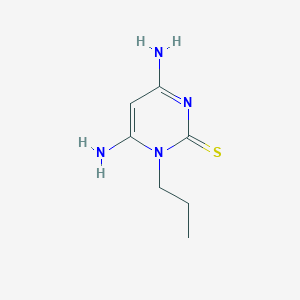
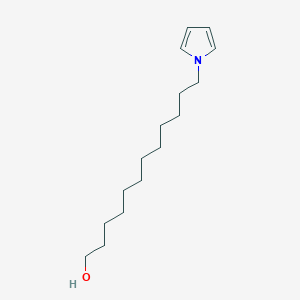

![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
